1-Methoxyphenazine
Overview
Description
Synthesis Analysis
The synthesis of 1-methoxyphenazine and related derivatives has been explored in several studies. A notable method involves the biosynthetic pathway construction and production enhancement in Pseudomonas chlororaphis, where enzymes such as monooxygenase, N-monooxygenase, and methyltransferase were expressed to produce 1-methoxyphenazine among other derivatives, showing excellent antimicrobial activities (Wan, Liu, Xian, & Huang, 2022). Additionally, methods involving the catalyzed N-arylation of aryl bromides have been employed for synthesizing 2-methoxyphenazine, highlighting versatile approaches for the synthesis of phenazine derivatives (Tietze, Iglesias, Merisor, Conrad, Klaiber, & Beifuss, 2005).
Molecular Structure Analysis
The molecular structure of 1-methoxyphenazine has been characterized through various spectroscopic techniques, including NMR spectroscopy. Studies on the NMR spectra of substituted phenazines have provided detailed insights into the chemical shifts and coupling constants, aiding in the understanding of the electronic environment and structural features of 1-methoxyphenazine derivatives (Römer, 1982).
Chemical Reactions and Properties
1-Methoxyphenazine participates in diverse chemical reactions, reflecting its reactivity and functional group compatibility. For instance, the photoisomerization of 1-methoxyphenazine-N,N-dioxide in various solvents has been studied, showcasing its photochromic properties in aprotic solvents and the formation of specific photoproducts (Kawata, Niizuma, Kumagai, & Kokubun, 1985).
Physical Properties Analysis
The physical properties of 1-methoxyphenazine, such as solubility, melting point, and photoconductivity, have been explored. For example, studies on methoxynitrophenazines have investigated their photoconductivity, providing insights into the effects of substituents on the phenazine ring and the environmental factors influencing these properties (Sugimoto, Inoue, Inoue, & Imoto, 1974).
Chemical Properties Analysis
The chemical properties of 1-methoxyphenazine, including its redox behavior and interactions with molecular oxygen and metal ions, have been the subject of detailed studies. For instance, the electrochemical probing of 1-methoxyphenazine has revealed its pH-dependent redox behavior, demonstrating its reduction and oxidation processes in various pH conditions and providing a basis for understanding its biochemical actions (Shah, Ullah, Nosheen, Rana, Shakir, Badshah, Rehman, & Hussain, 2013).
Scientific Research Applications
1. Electrochemical Probing
- Methods of Application: The electrochemical behavior of MPZ was scrutinized over a pH range 1.2-12.8 by cyclic, square wave, and differential pulse voltammetry .
- Results: The results of cathodic peak potential shift as a function of pH demonstrated that 1-methoxy phenazine is reduced by a 1e − , 1H + diffusion controlled process . The limits of detection and quantification of 1-methoxyphenazine were determined as 2.6 μM and 8.6 μM respectively .
2. Synthesis of Phenazines
- Summary of Application: 1-Methoxyphenazine is used in the synthesis of phenazines, which are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .
- Methods of Application: The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .
- Results: Advances in the exploitation of synthetic routes for assembly of this scaffold are reported .
3. Photodynamic Therapy
- Summary of Application: 1-Methoxyphenazine is used in Photodynamic Therapy (PDT), a therapeutic modality that can be applied with many photosensitizing compounds (PS). Photosensitization has shown promising results in damage against abnormal cell growth as cancer and inactivating a broad spectrum of microorganisms with no reported microbial resistance .
- Methods of Application: The specific methods of application in Photodynamic Therapy are not mentioned in the source .
- Results: The specific results or outcomes obtained in Photodynamic Therapy are not mentioned in the source .
4. Biosynthetic Pathway Construction
- Methods of Application: The specific methods of application in biosynthetic pathway construction are not mentioned in the source .
- Results: The three compounds 1-methoxyphenazine, 1-hydroxyphenazine N′ 10-oxide, and 1-methoxyphenazine N′ 10-oxide all reach the highest titer reported to date .
5. Antimicrobial and Antitumor Activities
- Summary of Application: Phenazines, including 1-Methoxyphenazine, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . Owing to their significant applications in both medicinal and industrial fields, the phenazine framework has emerged as a remarkable synthetic target .
- Methods of Application: Various synthetic phenazine analogs are known for their antimalarial, trypanocidal, antihepatitis C viral replication, antitumor, antifungal, antileishmanial, as well as insecticidal activity .
- Results: The specific results or outcomes obtained in these applications are not mentioned in the source .
6. Photosensitizing Agents
- Summary of Application: 1-Methoxyphenazine is used as a photosensitizing compound in Photodynamic Therapy (PDT). Photosensitization has shown promising results in damage against abnormal cell growth as cancer and inactivating a broad spectrum of microorganisms with no reported microbial resistance .
- Methods of Application: The specific methods of application in Photodynamic Therapy are not mentioned in the source .
- Results: The specific results or outcomes obtained in Photodynamic Therapy are not mentioned in the source .
Future Directions
1-Methoxyphenazine and its derivatives have been studied for their antibacterial and biofilm-eradicating properties . They have shown potent antibacterial activities against MRSA, MRSE, and VRE . Furthermore, the biosynthetic pathway of 1-Methoxyphenazine N’ 10-oxide has been elucidated in vitro, providing a promising platform for phenazine derivatives’ combinatorial biosynthesis and engineering . These studies suggest that 1-Methoxyphenazine and its derivatives could have a significant impact on persistent, biofilm-associated bacterial infection treatments .
properties
IUPAC Name |
1-methoxyphenazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-16-12-8-4-7-11-13(12)15-10-6-3-2-5-9(10)14-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDGCYWJDWIJCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC3=CC=CC=C3N=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182940 | |
Record name | 1-Methoxyphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxyphenazine | |
CAS RN |
2876-17-7 | |
Record name | 1-Methoxyphenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methoxyphenazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methoxyphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHOXYPHENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB0SBX4FRJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.